molecular formula C22H31FN4O3S B2567031 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946366-45-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2567031
CAS RN: 946366-45-6
M. Wt: 450.57
InChI Key: WTOWCTMBQWUTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31FN4O3S and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been involved in studies concerning its synthesis and structural analysis. For instance, research on the synthesis of eperezolid-like molecules highlighted the creation of compounds with high anti-Mycobacterium smegmatis activity, showcasing its potential in antimicrobial applications (Yolal et al., 2012). Furthermore, the synthesis and characterization of novel N‐Alkylamine‐ and N‐Cycloalkylamine‐Derived compounds, including the structural assignments based on elemental analysis and spectral data, underscore the chemical's role in the development of new therapeutic agents (Foks et al., 2014).

Antimicrobial and Antifungal Activity

The compound and its derivatives have been evaluated for their antimicrobial and antifungal activities. A study on the synthesis and anti-HIV and antifungal activity of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety revealed some compounds' efficacy against various bacterial and fungal strains, indicating its potential in addressing infectious diseases (Zareef et al., 2007).

Potential in Cancer Treatment

Research into compounds related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has also explored their potential in cancer treatment. For example, studies on the synthesis, crystal structure, and anticancer property of related compounds provide insights into their therapeutic potential against cancer, highlighting the importance of structural analysis in drug development (Zhang et al., 2010).

Enzyme Inhibition and Therapeutic Applications

Furthermore, the compound's derivatives have been investigated for their role in enzyme inhibition and potential therapeutic applications, such as Alzheimer's disease. A study on the synthesis, enzyme inhibitory kinetics mechanism, and computational study of derivatives as novel therapeutic agents for Alzheimer’s disease demonstrated significant acetylcholinesterase inhibitory activity, suggesting a promising avenue for treating neurodegenerative diseases (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN4O3S/c1-25(2)18-7-5-17(6-8-18)21(27-13-11-26(3)12-14-27)16-24-31(28,29)19-9-10-22(30-4)20(23)15-19/h5-10,15,21,24H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOWCTMBQWUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

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